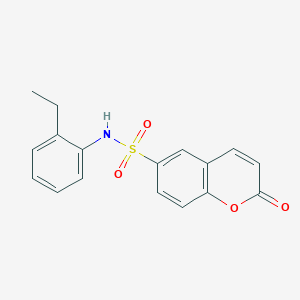

N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide

Description

Significance of the Chromene Scaffold in Medicinal Chemistry

The chromene scaffold, a heterocyclic structure composed of a benzene (B151609) ring fused to a pyran ring, is a cornerstone in medicinal chemistry. mdpi.comresearchgate.net Recognized as a "privileged scaffold," its presence in a molecule enhances the likelihood of biological activity. researchgate.net This framework is abundant in nature, found in a wide array of natural products that exhibit diverse pharmacological effects. researchgate.netnih.gov

The versatility of the chromene nucleus allows for a broad spectrum of biological applications. mdpi.comnih.gov Derivatives have been extensively studied and have shown potential as anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral agents. researchgate.netnih.govnih.gov For instance, natural chromene-based compounds like esculetin (B1671247) have been investigated for their anticancer properties. mdpi.com The high lipophilicity of many chromene derivatives facilitates their ability to permeate cell membranes, which can enhance their pharmacological activity. researchgate.net This combination of a wide range of biological activities and favorable physicochemical properties has made the chromene scaffold a frequent starting point for the design and synthesis of new therapeutic leads. researchgate.netnih.gov

Role of the Sulfonamide Moiety in Bioactive Compounds

The sulfonamide group (-SO₂NH₂) is a vital pharmacophore in drug discovery and development. epa.goveurekaselect.com Since the advent of sulfa drugs, the first widely used antimicrobial agents, the sulfonamide moiety has been incorporated into a vast number of therapeutic agents. ajchem-b.comresearchgate.net Its continued relevance is a testament to its versatile chemical properties and ability to interact with biological targets. ajchem-b.com

Sulfonamides are key components in drugs with a wide array of applications, including antibacterial, anticancer, anti-inflammatory, diuretic, and antiviral therapies. eurekaselect.comajchem-b.comekb.eg A primary mechanism through which sulfonamides exert their effects is by acting as enzyme inhibitors. ajchem-b.comajchem-b.com They are particularly well-known for their ability to bind to the zinc ion in the active site of metalloenzymes, most notably carbonic anhydrases (CAs). ajchem-b.comresearchgate.net This inhibitory action is central to the therapeutic effect of several established drugs, such as diuretics and agents for treating glaucoma. researchgate.netekb.eg The ability to design sulfonamide derivatives that selectively inhibit specific enzyme isoforms remains an active and important area of research. researchgate.netmdpi.com

Overview of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide as a Representative Chromene-Sulfonamide Derivative

This compound is a synthetic compound that exemplifies the strategy of combining privileged scaffolds to create novel bioactive molecules. Its structure features:

A 2-oxo-2H-chromene (also known as coumarin) core, providing the foundational chromene scaffold.

A sulfonamide linker attached at the 6th position of the chromene ring.

An N-(2-ethylphenyl) group attached to the sulfonamide moiety.

Research Landscape and Rationale for Investigation

The primary rationale for investigating this compound and related compounds stems from the search for selective enzyme inhibitors, particularly for the carbonic anhydrase (CA) family. nih.gov Carbonic anhydrases are ubiquitous enzymes involved in numerous physiological and pathological processes, including pH regulation, CO₂ transport, and tumorigenesis. nih.gov

Several human CA isoforms, such as hCA IX and hCA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development. nih.govmdpi.com The research landscape for chromene-sulfonamides is thus focused on synthesizing and evaluating these compounds as inhibitors of specific CA isoforms.

Studies have shown that the coumarin (B35378) scaffold itself can confer selectivity for tumor-associated CA isoforms. When combined with the potent zinc-binding sulfonamide group, the resulting derivatives can exhibit powerful and selective inhibitory activity. The investigation of this compound is part of a broader effort to fine-tune the structure of these inhibitors to achieve optimal potency and isoform selectivity, with the ultimate goal of developing more effective targeted therapies. nih.gov

Detailed Research Findings

Research into chromene-based sulfonamides has yielded specific data on their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. The table below presents inhibition data for a series of related compounds, demonstrating how structural modifications influence potency and selectivity. The data is typically presented as inhibition constants (Kᵢ), where a lower value indicates a more potent inhibitor.

Table 1: Inhibition Data of Selected Chromene-Sulfonamides against Human Carbonic Anhydrase Isoforms Inhibition constants (Kᵢ) are reported in nanomolar (nM) units.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 5a | >10000 | 255.4 | 33.1 | 20.1 |

| 5f | 240.2 | 9.3 | 29.5 | 39.4 |

| 6d | 100.2 | 16.6 | 45.2 | 56.4 |

| 6f | 200.5 | 7.5 | 28.4 | 43.1 |

| 6h | 355.1 | 102.3 | 48.9 | 22.6 |

| Acetazolamide (AAZ) | 250 | 12.1 | 25 | 5.7 |

| Data sourced from a study on chromene-containing aromatic sulfonamides. nih.gov The compound numbering (e.g., 5a, 6f) corresponds to that used in the source publication. |

From this data, several structure-activity relationships (SAR) can be observed. For instance, compounds 5f and 6f show excellent inhibitory activity against the cytosolic isoform hCA II, with Kᵢ values of 9.3 nM and 7.5 nM, respectively, surpassing the potency of the standard reference drug, Acetazolamide (AAZ). nih.gov In contrast, compound 5a demonstrates notable selectivity towards the tumor-associated isoform hCA XII, with a Kᵢ value of 20.1 nM. nih.gov These findings underscore the potential of the chromene-sulfonamide scaffold in developing potent and selective carbonic anhydrase inhibitors for various therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-oxochromene-6-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-2-12-5-3-4-6-15(12)18-23(20,21)14-8-9-16-13(11-14)7-10-17(19)22-16/h3-11,18H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGLHOLRFYNJPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Ethylphenyl 2 Oxo 2h Chromene 6 Sulfonamide and Analogues

Original Synthetic Routes to the Core Chromene-Sulfonamide Structure

The construction of the fundamental chromene-sulfonamide framework is the cornerstone of synthesizing N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide.

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like chromene derivatives in a single step, aligning with the principles of green chemistry. researchgate.net A common strategy involves a three-component reaction between an aryl aldehyde, an active methylene (B1212753) compound (like malononitrile), and a phenol (B47542) derivative. researchgate.net In the context of chromene-sulfonamide synthesis, this approach is typically used to construct the initial chromene ring system. For instance, various aryl aldehydes, malononitrile, and 3-aminophenol (B1664112) can be reacted to prepare amin-chromene precursors. researchgate.netresearchgate.net These precursors are then subsequently reacted with a suitable sulfonyl chloride to yield the final sulfonamide hybrids. researchgate.net This method is valued for its simplicity, efficiency, and the ability to generate diverse structures by varying the initial components. researchgate.netrsc.org

Stepwise synthesis provides a more traditional and controlled, albeit longer, route to the chromene-sulfonamide structure. This process often begins with the synthesis of a functionalized coumarin (B35378) ring, followed by the introduction of the sulfonamide group.

One common stepwise approach involves:

Synthesis of a 4-hydroxycoumarin (B602359) derivative : This can be achieved through methods like the Pechmann condensation of a phenol with a β-ketoester or the cyclization of malonic acid-based mono-phenol esters. rsc.orgnih.gov

Introduction of the sulfonamide moiety : The pre-formed coumarin is then subjected to chlorosulfonation to create a coumarin-6-sulfonyl chloride intermediate.

Final Condensation : The coumarin-6-sulfonyl chloride is then reacted with the desired amine, such as 2-ethylaniline, in the presence of a base to form the final this compound.

An alternative stepwise route involves reacting a pre-formed 3-acetylcoumarin (B160212) with other reagents to build more complex heterocyclic systems which can then be functionalized. acgpubs.org Similarly, some syntheses start with sulfanilamide (B372717) or its derivatives, which are first reacted with chloroacetyl chloride. The resulting intermediate is then used to alkylate a hydroxycoumarin derivative, linking the two moieties. nih.gov The synthesis of various 3-sulfamoyl coumarins has been achieved by reacting substituted salicylaldehydes with ethyl 2-sulfamoylacetate under basic conditions. nih.gov

Functionalization and Derivatization Strategies for the N-(2-ethylphenyl) Moiety and Related Substituents

The diversity of the N-aryl portion of the molecule is primarily achieved during the final step of the stepwise synthesis, where a coumarin sulfonyl chloride is reacted with a substituted aniline. The wide availability of commercial anilines allows for the synthesis of a large library of N-substituted analogues.

Strategies for derivatization include:

Nucleophilic Aromatic Substitution : This is the most common method, where the sulfonyl chloride group reacts with the amino group of anilines, such as 2-ethylaniline, to form the sulfonamide bond. researchgate.net

C-H Functionalization : Advanced methods involving transition-metal catalysis can directly form C-N bonds by activating C-H bonds on an aromatic ring, offering novel ways to create N-aryl sulfonamides. researchgate.net

N-H Functionalization : The sulfonamide N-H bond itself can be a site for further derivatization, although this is less common for introducing the primary N-aryl group. researchgate.net

These functionalization strategies are crucial for creating analogues with varied electronic and steric properties, which is essential for structure-activity relationship studies in drug discovery.

Green Chemistry Principles in Chromene-Sulfonamide Synthesis

The synthesis of coumarin and its derivatives has increasingly incorporated green chemistry principles to minimize environmental impact. benthamdirect.comeurekalert.orgeurekaselect.com These methods aim to reduce the use of hazardous solvents and reagents, improve energy efficiency, and simplify purification procedures. benthamdirect.com

| Green Chemistry Technique | Description | Advantages | References |

| Multicomponent Reactions | Combining three or more reactants in a single pot to form the product, which incorporates most or all of the starting materials. | High atom economy, reduced waste, simplified procedures. | researchgate.netresearchgate.net |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using grinding (mechanochemistry) or heating the neat reactants. | Eliminates solvent waste, reduces environmental impact, can lead to shorter reaction times and higher yields. | researchgate.netrsc.orgtandfonline.com |

| Microwave/Ultrasound Assistance | Using microwave or ultrasonic irradiation to accelerate reaction rates. | Drastic reduction in reaction times, improved yields, increased product purity. | benthamdirect.comeurekalert.orgresearchgate.net |

| Green Catalysts | Employing reusable or environmentally benign catalysts, such as ionic liquids or nanoparticles. | Reduced catalyst waste, potential for recycling, milder reaction conditions. | rsc.orgbenthamdirect.compnu.ac.ir |

| Aqueous Media | Using water as a solvent, which is non-toxic, inexpensive, and environmentally safe. | Improved safety, reduced cost, and environmental benefits. | rsc.org |

These green protocols have been successfully applied to classic coumarin syntheses like the Pechmann, Knoevenagel, and Perkin reactions, making the production of chromene-sulfonamide precursors more sustainable. benthamdirect.comeurekalert.org

Analytical Characterization Techniques for Synthetic Products

The structural confirmation and purity assessment of this compound and its analogues are performed using a combination of spectroscopic and analytical methods. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. researchgate.net

¹H NMR : Provides information on the number and environment of protons. Characteristic signals for the chromene-sulfonamide scaffold include the distinct singlet for the H4-chromene proton and signals for the aromatic protons on both the coumarin and N-phenyl rings. rsc.org The NH proton of the sulfonamide typically appears as a downfield singlet. mdpi.com

¹³C NMR : Shows the signals for all unique carbon atoms. Key signals include those for the carbonyl carbon of the coumarin ring (around 157-160 ppm) and other carbons of the heterocyclic and aromatic systems. nih.govrsc.org

Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern of the synthesized compounds, confirming their elemental composition. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass data. nih.govmdpi.com

Infrared (IR) Spectroscopy : Identifies the presence of key functional groups. Characteristic absorption bands include those for the N-H bond, the S=O stretches of the sulfonamide group, and the C=O stretch of the coumarin lactone. researchgate.netrsc.org

Elemental Analysis : Determines the percentage composition of carbon, hydrogen, and nitrogen (CHN), which is compared against the calculated theoretical values to verify the empirical formula. researchgate.netnih.gov

X-ray Crystallography : Provides unambiguous proof of structure by determining the precise arrangement of atoms in the crystal lattice. rsc.orgsci-hub.se This technique is the gold standard for structural elucidation of novel crystalline compounds. rsc.orgresearchgate.net

The table below summarizes typical analytical data for related chromene-sulfonamide structures found in the literature.

| Analytical Technique | Characteristic Data/Signals | References |

| ¹H NMR | H4-chromene proton (δ ~8.0-8.4 ppm, singlet); Aromatic protons (δ ~6.9-8.0 ppm); NH proton (δ ~10.2-10.9 ppm, singlet); Alkyl protons on N-phenyl ring (variable). | rsc.orgmdpi.com |

| ¹³C NMR | Coumarin C=O (δ ~157-163 ppm); Aromatic carbons (δ ~110-155 ppm). | nih.govrsc.org |

| IR Spectroscopy | N-H stretch (~3200-3400 cm⁻¹); C=O stretch (~1650-1730 cm⁻¹); SO₂ stretches (~1350 and ~1160 cm⁻¹). | researchgate.netrsc.org |

| Mass Spectrometry | Molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight. | nih.govmdpi.comnih.gov |

Structure Activity Relationship Sar Studies of N 2 Ethylphenyl 2 Oxo 2h Chromene 6 Sulfonamide Derivatives

Impact of Substitutions on the Chromene Ring System

The 2-oxo-2H-chromene (coumarin) ring is a "privileged" scaffold in medicinal chemistry, and its substitution pattern significantly modulates the biological activity of the entire molecule. mdpi.comajchem-a.com SAR studies on related compounds reveal that the type and position of substituents on this bicyclic system can drastically alter inhibitory potency and isoform selectivity, particularly against human carbonic anhydrase (hCA) isoforms.

For instance, in a series of 4-oxo-4H-chromene-2-carboxamide derivatives, substitutions on the chromene ring had a pronounced effect on inhibitory activity against various hCA isoforms. nih.gov The introduction of a methyl group at the C-7 position was found to be beneficial for activity against hCA II. nih.gov Conversely, placing a chlorine atom at the C-6 position resulted in a compound with three times less activity against hCA IX compared to the unsubstituted analog. nih.gov The presence of both 6-Cl and 7-Me substituents was found to be detrimental for hCA II inhibitory activity. nih.gov

In another study focusing on anticancer activity, the nature of the substituent on a phenyl group at the C-4 position of a 4H-chromene ring was critical. nih.gov Halogenated aryl groups, particularly those with 2,4-dichloro or 4-chloro substitutions, showed superior antiproliferative activity against HepG-2 and MCF-7 cancer cell lines compared to unsubstituted or electron-donating (e.g., -OCH3, -CH3) substituted counterparts. nih.govsemanticscholar.org This suggests that electron-withdrawing groups on the chromene scaffold can enhance certain biological activities.

The following table summarizes the impact of various substitutions on the chromene ring on the inhibitory activity against carbonic anhydrase isoforms, based on data from related scaffolds.

| Scaffold | Substitution on Chromene Ring | Target | Effect on Activity (Ki or IC50 in nM) | Reference Compound (Ki in nM) |

|---|---|---|---|---|

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | Unsubstituted (5a) | hCA IX | 16.6 | AAZ (25.7) |

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | 7,8-dimethyl (5f) | hCA IX | 19.5 | AAZ (25.7) |

| 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamide | 6-Chloro (5i) | hCA IX | ~50 (3x less active than 5a) | Unsubstituted (16.6) |

| 4-oxo-N-(sulfamoylphenethyl)chroman-2-carboxamide | 7-Methyl (6f) | hCA II | 7.5 | AAZ (12.1) |

Data derived from studies on related chromene-sulfonamide scaffolds. AAZ refers to Acetazolamide, a standard CA inhibitor. nih.gov

Role of the N-(2-ethylphenyl) Moiety and its Structural Modifications

The N-substituted phenyl ring, in this case, the N-(2-ethylphenyl) group, plays a crucial role in orienting the molecule within the active site of its target enzyme and can form important hydrophobic interactions. nih.gov While specific data for the 2-ethylphenyl substituent is limited, studies on analogous N-phenyl and N-aryl sulfonamides provide valuable SAR insights.

The N-phenyl group itself is a key component of the arylsulfonamide motif, which is preserved in many inhibitors. nih.gov Modifications to this ring, such as the introduction of substituents, can fine-tune the compound's activity. For example, in a series of N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-arylbenzenesulfonamides, replacing the N-phenyl group with an N-(4-fluorophenyl) group was explored to understand the electronic effects on the inhibition of the hypoxia-inducible factor-1 (HIF-1) pathway. nih.gov

The presence and position of an alkyl group, such as the ethyl group at the ortho-position, can have several effects:

Steric Influence : The ethyl group can induce a specific conformation by restricting the rotation around the N-C bond of the phenyl ring. This conformational constraint can be beneficial if it orients the molecule optimally for binding to the target. mdpi.com

Hydrophobic Interactions : The alkyl group provides a hydrophobic surface that can interact with nonpolar pockets within the enzyme's active site, potentially increasing binding affinity.

Importance of the Sulfonamide Linkage in Biological Efficacy

The sulfonamide moiety (-SO2NH-) is a cornerstone of this class of inhibitors and is often indispensable for their biological activity, particularly as carbonic anhydrase inhibitors. nih.govresearchgate.net This functional group serves as a powerful "zinc-binding group" (ZBG). researchgate.net

The key roles of the sulfonamide linkage include:

Coordination with Zinc : In the active site of carbonic anhydrases, the deprotonated sulfonamide nitrogen atom coordinates directly with the catalytic Zn(II) ion, which is essential for the enzyme's function. This interaction is a primary anchor for the inhibitor, leading to potent inhibition. researchgate.net

Hydrogen Bonding Network : The NH and SO2 groups of the sulfonamide can act as hydrogen bond donors and acceptors, respectively. nih.gov They form a network of hydrogen bonds with amino acid residues (such as Thr199 and Thr200 in hCA II) in the active site, further stabilizing the enzyme-inhibitor complex. nih.gov

Structural Scaffold : The sulfonamide group acts as a crucial linker, connecting the chromene core (which often interacts with the hydrophobic half of the active site) to the N-aryl moiety (which can interact with the hydrophilic half or solvent-exposed regions). nih.gov

The essentiality of this linkage is demonstrated by the fact that its replacement often leads to a significant loss of activity. For instance, studies on coumarin (B35378) sulfonamide hydrazones and hydrazides showed that the sulfonamide moiety was essential for the inhibition of both hCA I and II isoforms. mdpi.com The structural rigidity and specific electronic properties conferred by the sulfonamide group are critical for correctly positioning the inhibitor within the enzyme's active site for optimal interaction. nih.gov

Conformational Analysis and SAR Insights

The three-dimensional conformation of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is a key determinant of its biological activity. Computational methods, such as molecular docking, are frequently used to predict the binding mode of these inhibitors and to rationalize observed SAR data. nih.govresearchgate.net

Docking simulations of related chromene-sulfonamides within the active site of hCA isoforms have revealed several key conformational features:

The sulfonamide moiety anchors the molecule by coordinating to the catalytic zinc ion. nih.gov

The two oxygen atoms of the sulfonamide group typically form hydrogen bonds with the backbone NH of residue Thr199. researchgate.net

The coumarin ring system extends into a hydrophobic pocket of the active site. Its orientation and the specific interactions it makes are influenced by its substitution pattern.

The N-aryl group is often positioned towards the entrance of the active site cavity, where it can form various interactions, including hydrophobic and van der Waals forces, with surrounding residues. researchgate.net

The ortho-ethyl group on the N-phenyl ring likely plays a significant role in dictating the molecule's preferred conformation. This steric bulk can force a torsion angle between the sulfonamide linker and the phenyl ring, orienting the chromene and phenyl moieties in a specific spatial arrangement that may be more favorable for binding than an unsubstituted N-phenyl analog. mdpi.com This concept of "conformational restriction" is a known strategy in drug design to enhance binding affinity by reducing the entropic penalty of binding. mdpi.com

Comparative SAR Across Related Chromene-Sulfonamide Scaffolds

Comparing the SAR of different chromene-sulfonamide series provides broader insights into the optimal structural features for biological activity. For example, a study comparing 4-oxo-N-(4-sulfamoylphenyl)chroman-2-carboxamides, 4-oxo-N-(4-sulfamoylbenzyl)chroman-2-carboxamides, and 4-oxo-N-(4-sulfamoylphenethyl)chroman-2-carboxamides revealed that the linker between the chromene scaffold and the benzenesulfonamide (B165840) moiety is crucial. nih.gov

The study showed that derivatives with a two-carbon (phenethyl) linker were generally more potent as hCA I inhibitors than those with no linker or a one-carbon (benzyl) linker. nih.gov This suggests that the length and flexibility of the linker play a critical role in positioning the key pharmacophoric elements for optimal interaction with the target enzyme.

Another comparative study utilized a squaramide linker to connect either a sulfonamide or a coumarin pharmacophore to a hydrophobic tail. mdpi.comresearchgate.net For the sulfonamide series, a meta-substituted derivative showed the best profile of potent inhibition against tumor-associated CAs IX and XII, with improved selectivity over ubiquitous isoforms CA I and II. mdpi.com For the coumarin series, elongating the hydrocarbon chain connecting the coumarin and squaramide moieties led to improved activity against the tumor-associated CAs. mdpi.com

The following table presents comparative inhibition data for different chromene-sulfonamide scaffolds against hCA IX and hCA XII.

| Scaffold Type | Compound Example | hCA IX Inhibition (Ki in nM) | hCA XII Inhibition (Ki in nM) |

|---|---|---|---|

| Unsubstituted Phenyl Linker (Chromene-carboxamide) | 5a | 16.6 | 20.1 |

| Benzyl Linker (Chromene-carboxamide) | 6a (Unsubstituted) | 77.0 | 335.0 |

| Squaramide-Tethered Sulfonamide | 11 (m-substituted) | 29.4 | 9.15 |

| Squaramide-Tethered Coumarin | 16c (n=9 chain) | 19.2 | 7.23 |

Data compiled from studies on various chromene-based inhibitors to illustrate comparative SAR. nih.govmdpi.com

In Vitro and Pre Clinical Pharmacological Activities of N 2 Ethylphenyl 2 Oxo 2h Chromene 6 Sulfonamide

Anti-inflammatory Potential and Associated Molecular Targets

Compounds incorporating chromene and sulfonamide structures have been investigated for their anti-inflammatory properties. brieflands.com The mechanism of action often involves the modulation of key enzymatic pathways that are central to the inflammatory response.

Cyclooxygenase (COX) is a family of enzymes responsible for the synthesis of prostanoids, such as prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is typically induced by inflammatory stimuli. nih.govnih.gov The inhibition of COX-2 is a primary target for anti-inflammatory drugs, as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. jscimedcentral.com

The sulfonamide group is a characteristic feature of a class of selective COX-2 inhibitors known as coxibs. nih.gov Research into various sulfonamide-containing compounds, such as 1,5-diarylpyrazoles, has demonstrated their potential for potent and selective COX-2 inhibition. researchgate.netnih.gov The structural framework of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, containing the key sulfonamide moiety, suggests its potential to act as a COX inhibitor, thereby contributing to its anti-inflammatory effects. nih.gov

Beyond direct COX inhibition, the structural components of this compound suggest other potential anti-inflammatory mechanisms. Coumarin (B35378) (a 2H-chromen-2-one core) and its derivatives have been shown to modulate complex signaling pathways involved in inflammation. nih.gov

One such pathway is the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Studies on coumarin derivatives have demonstrated their ability to suppress NF-κB activity, leading to a reduction in the production of these inflammatory mediators. nih.gov Furthermore, some compounds can exert anti-inflammatory effects by upregulating the Nrf2/HO-1 signaling pathway, which plays a role in the resolution of inflammation, while downregulating pro-inflammatory pathways like AKT/mTOR. nih.gov Given the presence of the chromene scaffold, this compound may share these mechanistic actions.

Anticancer Activity in Cellular Models

The sulfonamide and chromene moieties are integral to numerous compounds that have demonstrated significant anticancer activity in pre-clinical studies. nih.govnih.gov These activities are often attributed to the inhibition of cell proliferation, induction of programmed cell death, and interference with key oncogenic signaling pathways.

A substantial body of research has demonstrated the cytotoxic effects of sulfonamide and chromene derivatives against a variety of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Compounds structurally related to this compound have shown potent activity against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colorectal carcinoma (HCT-116) cell lines. mdpi.comresearchgate.netnih.gov For instance, certain novel sulfonamide derivatives have exhibited IC₅₀ values against MCF-7 cells of less than 128 μM. researchgate.net Similarly, various 1H-benzo[f]chromene derivatives have been evaluated against MCF-7, HCT-116, and HepG-2 cancer cells, with some showing significant growth inhibitory activity. nih.gov The data in the table below summarizes the antiproliferative activity of several representative compounds containing either sulfonamide or chromene scaffolds.

| Compound Class | Cell Line | Reported IC₅₀ (µM) | Reference |

|---|---|---|---|

| Sulfonamide Derivative | HepG2 (Liver) | 10.45 ± 0.13 | mdpi.com |

| Sulfonamide Derivative | MCF-7 (Breast) | 8.39 ± 0.20 | mdpi.com |

| Chromene-Azo Sulfonamide Hybrid | HepG2 (Liver) | Data not specified, but outperformed Cisplatin | researchgate.net |

| Chromene-Azo Sulfonamide Hybrid | MCF-7 (Breast) | Data not specified, but outperformed Cisplatin | researchgate.net |

| Chromene-Azo Sulfonamide Hybrid | HCT-116 (Colon) | Data not specified, but outperformed Cisplatin | researchgate.net |

| 1H-Benzo[f]chromene Derivative | MCF-7 (Breast) | Potent growth inhibitory activity reported | nih.gov |

| 1H-Benzo[f]chromene Derivative | HCT-116 (Colon) | Potent growth inhibitory activity reported | nih.gov |

| 1H-Benzo[f]chromene Derivative | HepG2 (Liver) | Potent growth inhibitory activity reported | nih.gov |

| Sulfadiazine | HepG2 (Liver) | 245.69 ± 4.1 | nih.gov |

| Sulfadiazine | MCF-7 (Breast) | 215.68 ± 3.8 | nih.gov |

Note: The data presented is for structurally related compounds and not for this compound itself.

A primary mechanism by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Chromene derivatives have been shown to trigger apoptosis in cancer cells. nih.gov This process can be initiated through various cellular signals, often leading to cell cycle arrest at different phases (e.g., G1, S, or G2/M), which prevents the cancer cells from replicating. nih.govnih.gov For example, specific benzo[f]chromene derivatives were found to induce apoptosis and cause an accumulation of treated MCF-7/ADR cells in the G1 or S phase of the cell cycle. nih.gov

Anti-metastatic effects are crucial for preventing the spread of cancer. This action is often linked to the inhibition of enzymes that degrade the extracellular matrix, such as matrix metalloproteinases (MMPs). nih.gov Sulfonamide-based compounds have been identified as inhibitors of MMPs, suggesting a potential mechanism to impede cancer cell invasion and metastasis. researchgate.net

The anticancer activity of this compound can be attributed to its potential to inhibit specific molecular targets that are critical for tumor growth and survival.

VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase receptor that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. nih.govnih.gov Inhibition of VEGFR-2 is a major strategy in anti-angiogenic cancer therapy. nih.gov The sulfonamide moiety is a common feature in many VEGFR-2 inhibitors, and novel sulfonamide-containing compounds have shown potent inhibitory effects against this receptor. mdpi.comnih.gov

EGFR and MMP-2: Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. Matrix Metalloproteinase-2 (MMP-2) is involved in tumor invasion. researchgate.net Chromene-sulfonamide hybrids have been investigated as potential dual inhibitors of EGFR and MMP-2, which could provide a multi-pronged attack on cancer progression. researchgate.net

Bcl-2 Family Proteins: The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival. nih.gov Chromene derivatives have been specifically noted for their ability to inhibit the Bcl-2 protein, thereby lowering the threshold for apoptosis induction. nih.gov

BRAF V600E: The BRAF V600E mutation is a common driver in several cancers, including melanoma. nih.gov While the direct inhibition of this specific mutant kinase by a chromene-sulfonamide has not been extensively documented in the provided sources, the general class of kinase inhibitors often contains scaffolds that could potentially interact with the ATP-binding site of kinases like BRAF. nih.gov

h-DHFR: Human dihydrofolate reductase (h-DHFR) is an enzyme essential for the synthesis of nucleotides and is a classic target for chemotherapy. While it is a validated oncogenic target, specific inhibitory activity by chromene-sulfonamide derivatives against h-DHFR was not detailed in the provided search results.

Antimicrobial Properties

Chromene-sulfonamide hybrids are recognized for their wide range of biological activities, including potential as antimicrobial agents. nih.gov The foundational structure combines the chromene nucleus with a sulfonamide group, a well-established pharmacophore in antibacterial drugs. nih.gov

Derivatives of the chromone-sulfonamide scaffold have been evaluated for their antibacterial effects against representative bacterial strains. nih.govderpharmachemica.com In vitro studies have specifically tested these compounds against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria like Staphylococcus aureus. nih.govderpharmachemica.com

The antibacterial activity is often determined using methods like the agar (B569324) diffusion assay, where the zone of inhibition is measured to quantify the efficacy of the compound against a specific bacterial culture. derpharmachemica.com For instance, studies on related sulfonamide-derived chromones have demonstrated notable activity against pathogenic strains, including E. coli and S. aureus. derpharmachemica.com This suggests that the this compound structure has the potential for antibacterial efficacy.

The antimicrobial action of sulfonamide-containing compounds is classically attributed to their ability to interfere with the folic acid synthesis pathway in bacteria. nih.gov Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.gov This enzyme is crucial for the bacterial synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth. nih.gov

By mimicking the natural substrate of DHPS, p-aminobenzoic acid (pABA), sulfonamide drugs block the enzyme's active site. This inhibition halts the production of dihydropteroate, a precursor to folic acid, ultimately leading to a bacteriostatic effect where bacterial growth and replication are arrested. nih.gov This mechanism is a hallmark of sulfa drugs and is the probable pathway through which this compound would exert its antibacterial effects. nih.gov

The folic acid synthesis pathway is essential for a wide range of bacteria, making sulfonamides broad-spectrum antimicrobial agents. nih.gov The mechanism of DHPS inhibition is effective against both Gram-positive and Gram-negative bacteria. nih.gov

Pre-clinical evaluations of various chromone-sulfonamide hybrids have confirmed this broad-spectrum potential by screening them against both categories of bacteria. nih.gov For example, compounds from this class have been specifically tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to establish their range of activity. nih.gov This indicates that this compound is anticipated to exhibit a similar broad spectrum of antibacterial action.

Antidiabetic Modulation

In addition to antimicrobial properties, the 2-oxo-2H-chromene-6-sulfonamide scaffold has been investigated for its potential in managing diabetes. Research has focused on its ability to inhibit key digestive enzymes and interact with nuclear receptors involved in glucose metabolism. nih.gov

Alpha-amylase and alpha-glucosidase are key enzymes in the digestion of carbohydrates. nih.govmdpi.com Alpha-amylase, found in saliva and the pancreas, breaks down complex starches into smaller oligosaccharides. mdpi.com Alpha-glucosidase, located in the brush border of the small intestine, further breaks down these sugars into absorbable monosaccharides like glucose. youtube.com Inhibiting these enzymes can slow down carbohydrate digestion and reduce the post-meal spike in blood glucose levels, a key strategy in managing type 2 diabetes. mdpi.com

A study on a series of 2-oxo-2H-chromene-6-sulfonamide derivatives demonstrated significant inhibitory activity against both enzymes. nih.gov One particularly active derivative, ethyl 4-(2-oxo-6-sulfamoyl-2H-chromene-3-carboxamido)benzoate, showed potent inhibition of α-amylase. nih.gov The inhibitory potential of these derivatives highlights the promise of this chemical class as antidiabetic agents. nih.gov

Table 1: In Vitro α-Amylase and α-Glucosidase Inhibitory Activity of a Representative 2-oxo-2H-chromene-6-sulfonamide Derivative

| Compound | Target Enzyme | IC₅₀ (µM) |

| Ethyl 4-(2-oxo-6-sulfamoyl-2H-chromene-3-carboxamido)benzoate | α-Amylase | 1.08 ± 0.02 |

| Acarbose (Standard) | α-Amylase | 0.43 ± 0.01 |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | α-Glucosidase | 0.548 ± 0.02 (µg/mL) |

| Acarbose (Standard) | α-Glucosidase | 0.604 ± 0.02 (µg/mL) |

Data sourced from a study on 2-oxo-2H-chromene-6-sulfonamide derivatives. nih.gov

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in regulating glucose metabolism, insulin (B600854) sensitivity, and adipogenesis. mdpi.com Activation of PPAR-γ can improve insulin sensitivity and is the mechanism of action for the thiazolidinedione class of antidiabetic drugs. mdpi.com

Research has shown that derivatives of 2-oxo-2H-chromene-6-sulfonamide can act as potent PPAR-γ activators. nih.gov In vitro transactivation assays revealed that certain derivatives exhibited greater PPAR-γ activity than the standard drug Pioglitazone, indicating a strong potential to enhance insulin sensitivity and glucose metabolism. nih.gov Molecular docking simulations further confirmed that these molecules can effectively bind to and interact with the PPAR-γ enzyme. nih.gov

Table 2: In Vitro PPAR-γ Transactivation Activity of a Representative 2-oxo-2H-chromene-6-sulfonamide Derivative

| Compound | IC₅₀ (µg/mL) |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide | 3.152 ± 0.03 |

| Ethyl 4-(2-oxo-6-sulfamoyl-2H-chromene-3-carboxamido)benzoate | 3.706 ± 0.32 |

| Pioglitazone (Standard) | 4.884 ± 0.29 |

Data sourced from a study on 2-oxo-2H-chromene-6-sulfonamide derivatives. nih.gov

Despite a comprehensive search for scientific literature, specific experimental data on the in vitro and pre-clinical pharmacological activities of the chemical compound this compound is not available in the public domain. Research articles detailing the carbonic anhydrase inhibitory profile, selectivity towards tumor-associated isoforms, or interactions with other enzymes such as monoamine oxidases and cholinesterases for this exact molecule could not be located.

The provided outline requires detailed research findings, including quantitative data such as inhibition constants (Ki) or IC50 values, to construct the specified data tables and articulate the scientific content for each section. Without access to studies that have synthesized and pharmacologically evaluated this compound, it is not possible to generate the requested article while adhering to the strict requirements for scientifically accurate and specific information.

General information about the activity of the broader class of chromene-based sulfonamides exists; however, the user's instructions to focus solely on this compound and to include specific data tables prevent the use of such generalized information.

Therefore, the requested article on the cannot be generated at this time due to the absence of specific research data for this compound.

Based on a comprehensive search of available scientific literature, there is no specific published research data for the compound This compound corresponding to the detailed outline requested. The search for computational and in silico studies—including molecular docking, molecular dynamics simulations, and QSAR modeling—for this exact molecule did not yield any specific results.

The scientific literature contains studies on related compounds, such as other derivatives of 2-oxo-2H-chromene-6-sulfonamide or coumarin-sulfonamide hybrids. However, providing information on these related molecules would not adhere to the strict requirement of focusing solely on this compound.

Therefore, it is not possible to generate a scientifically accurate article that strictly follows the provided outline for the specified compound due to the absence of dedicated research in the public domain.

Computational and in Silico Studies of N 2 Ethylphenyl 2 Oxo 2h Chromene 6 Sulfonamide

In Silico ADME/Tox Prediction and Drug-likeness Assessment

In the early stages of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox), is crucial. In silico tools provide predictive assessments of these parameters, which are vital for determining the "drug-likeness" of a molecule. For N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, these predictions are based on its structural features and comparison to vast databases of known drugs.

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which predicts poor absorption or permeation if a molecule violates certain criteria. These criteria include a molecular weight of less than 500 daltons, a logP (octanol-water partition coefficient) of less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Computational models also assess other key physicochemical properties like topological polar surface area (TPSA), which is a good indicator of a drug's ability to permeate cell membranes.

The predicted ADME properties for this compound suggest its potential as an orally available drug candidate. The data in the table below is a representative example of the types of parameters evaluated in such an in silico assessment.

| Property | Predicted Value | Acceptable Range for Drug-likeness |

| Molecular Weight | 357.41 g/mol | < 500 g/mol |

| LogP | 3.65 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 5 | < 10 |

| Topological Polar Surface Area (TPSA) | 87.1 Ų | < 140 Ų |

| Oral Bioavailability | Good | - |

Toxicity prediction is another critical component of the in silico assessment. Computational models can predict potential toxicities such as carcinogenicity, mutagenicity, and hepatotoxicity based on the presence of toxicophores (chemical fragments known to be associated with toxicity). For coumarin-sulfonamide derivatives, these models are essential for early identification of potential safety concerns.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers.

This model can then be used in virtual screening , a process where large libraries of chemical compounds are computationally screened to identify those that match the pharmacophore model and are therefore likely to exhibit similar biological activity. nih.govnih.gov This approach significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. nih.gov The pharmacophoric features of this compound would be defined by the spatial arrangement of its key chemical moieties, including the coumarin (B35378) core, the sulfonamide linker, and the ethylphenyl group.

The application of virtual screening using a pharmacophore model derived from this compound could lead to the discovery of novel molecules with potentially enhanced activity or improved ADME/Tox profiles. nih.govnih.gov

Molecular Electron Density Theory (MEDT) Studies

Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding the reactivity of molecules by analyzing the changes in electron density during a chemical reaction. semanticscholar.org This approach is particularly useful for elucidating the mechanisms and selectivity of complex organic reactions. semanticscholar.org

In the context of the synthesis of coumarin-sulfonamide derivatives, MEDT can be applied to understand the key steps of the reaction, such as the sulfonylation of an aminocoumarin precursor. semanticscholar.org By analyzing the electron density distribution, one can identify the most nucleophilic and electrophilic sites within the reacting molecules, thereby predicting the most likely reaction pathway. semanticscholar.org

For the synthesis of this compound, an MEDT study would involve a detailed analysis of the potential energy surface for the reaction between 6-amino-2H-chromen-2-one and 2-ethylbenzenesulfonyl chloride. This analysis would help in understanding the reaction's feasibility, predicting the structure of transition states, and explaining the observed regioselectivity. semanticscholar.org Such studies are invaluable for optimizing reaction conditions and guiding the synthesis of new derivatives with desired chemical properties. semanticscholar.org

Design and Evaluation of N 2 Ethylphenyl 2 Oxo 2h Chromene 6 Sulfonamide Analogues

Rational Design Principles for Enhanced Activity and Selectivity

The rational design of analogues of N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide is predicated on established structure-activity relationship (SAR) principles for both coumarin (B35378) and sulfonamide derivatives. The primary goal is to systematically modify the core structure to optimize interactions with biological targets, thereby enhancing therapeutic activity and selectivity.

The coumarin-6-sulfonamide scaffold serves as the foundational backbone of the designed molecules. The coumarin nucleus is a versatile pharmacophore known to interact with a variety of enzymes and receptors mdpi.com. The sulfonamide group is a key functional group in a wide array of therapeutic agents, known for its ability to form crucial hydrogen bonds with biological targets openaccesspub.org. The N-aryl group, in this case, the 2-ethylphenyl moiety, provides a key point of diversity for modulating the pharmacological profile.

Key Design Considerations:

Modification of the N-Aryl Substituent: The electronic and steric properties of the substituent on the phenyl ring attached to the sulfonamide nitrogen can significantly influence biological activity. Analogues can be designed by introducing electron-donating or electron-withdrawing groups at various positions on the phenyl ring. For instance, the introduction of halogen atoms (e.g., F, Cl, Br) or small alkyl groups can modulate lipophilicity and target engagement.

Alterations of the Linker: While the core structure specifies a direct sulfonamide linkage, the introduction of flexible or rigid linkers between the coumarin scaffold and the sulfonamide group could be explored to optimize the spatial orientation of the key pharmacophoric features.

Substitution on the Coumarin Ring: Modifications at other positions of the coumarin ring, such as the 3, 4, or 7-positions, can also be considered to fine-tune the biological activity. For example, the introduction of small hydrophobic or hydrophilic groups can impact solubility and interactions with the target protein.

Computational modeling and molecular docking studies are often employed to guide the rational design process. By simulating the binding of designed analogues to the active sites of relevant biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity nih.govresearchgate.net.

Synthesis and Characterization of Novel Hybrid Molecules

The synthesis of this compound and its analogues typically follows a multi-step synthetic route. A general and adaptable synthetic strategy is crucial for generating a library of diverse analogues for biological evaluation.

A common synthetic pathway commences with the preparation of the key intermediate, 2-oxo-2H-chromene-6-sulfonyl chloride. This can be achieved through the chlorosulfonation of coumarin. Subsequently, the sulfonyl chloride intermediate is reacted with a series of substituted anilines (in this case, 2-ethylaniline for the parent compound) in the presence of a base, such as pyridine or triethylamine, to yield the desired N-aryl-2-oxo-2H-chromene-6-sulfonamide derivatives plos.org.

General Synthetic Scheme:

Chlorosulfonation of Coumarin: Coumarin is treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the 6-position of the coumarin ring, yielding 2-oxo-2H-chromene-6-sulfonyl chloride.

Sulfonamide Formation: The resulting 2-oxo-2H-chromene-6-sulfonyl chloride is then reacted with the appropriate substituted aniline (e.g., 2-ethylaniline, 4-fluoroaniline, 3-chloroaniline) in an inert solvent to form the corresponding sulfonamide derivative.

The synthesized compounds are then purified using standard techniques such as recrystallization or column chromatography. The structural confirmation and characterization of the novel hybrid molecules are carried out using a combination of spectroscopic methods, including:

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide (SO2NH), carbonyl (C=O) of the lactone, and aromatic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the detailed molecular structure, including the number and environment of protons and carbon atoms.

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and confirm their elemental composition.

For instance, in the ¹H NMR spectrum of a typical N-aryl-2-oxo-2H-chromene-6-sulfonamide, characteristic signals for the coumarin protons, the aromatic protons of the N-aryl ring, and the NH proton of the sulfonamide group would be expected nih.gov.

Comparative Biological Profiling of Structural Analogues

A critical step in the drug discovery process is the comprehensive biological evaluation of the synthesized analogues to identify lead compounds with promising therapeutic potential. Based on the known pharmacological profiles of coumarin and sulfonamide derivatives, the this compound series could be screened against a variety of biological targets.

Potential biological activities for this class of compounds include:

Anticancer Activity: Many coumarin-sulfonamide hybrids have demonstrated significant cytotoxic effects against various cancer cell lines nih.govplos.org. The antiproliferative activity of the synthesized analogues would be assessed against a panel of human cancer cell lines, such as those derived from breast, colon, and lung cancers. The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of each compound.

Enzyme Inhibition: Sulfonamides are well-known inhibitors of several enzymes, including carbonic anhydrases (CAs) and kinases nih.gov. The synthesized compounds could be evaluated for their inhibitory activity against specific enzyme targets that are implicated in disease pathogenesis. For example, inhibition of tumor-associated CA isoforms like CA IX and CA XII is a promising strategy for cancer therapy nih.gov.

Antimicrobial Activity: Both coumarins and sulfonamides have been reported to possess antimicrobial properties nih.gov. The analogues could be screened for their activity against a range of pathogenic bacteria and fungi.

The following interactive table provides a hypothetical representation of the comparative biological profiling data for a series of N-(aryl)-2-oxo-2H-chromene-6-sulfonamide analogues.

| Compound ID | N-Aryl Substituent | Anticancer Activity (MCF-7, IC50 in µM) | Carbonic Anhydrase IX Inhibition (Ki in nM) |

| 1a | 2-ethylphenyl | 15.2 | 89.5 |

| 1b | 4-fluorophenyl | 8.7 | 45.2 |

| 1c | 3-chlorophenyl | 12.5 | 67.8 |

| 1d | 4-methoxyphenyl | 22.1 | 112.3 |

| 1e | Phenyl | 18.9 | 95.1 |

Structure-Activity Landscape Analysis of the Compound Series

The analysis of the structure-activity relationship (SAR) is a pivotal component of the drug design and development process. By correlating the structural modifications of the analogues with their corresponding biological activities, researchers can deduce key structural features that are essential for potency and selectivity.

Based on the hypothetical data presented in the previous section, a preliminary SAR analysis can be performed:

Influence of N-Aryl Substitution: The nature and position of the substituent on the N-aryl ring appear to have a significant impact on biological activity. For instance, the presence of a fluorine atom at the 4-position of the phenyl ring (Compound 1b ) resulted in the highest anticancer potency and CA IX inhibition in this hypothetical series. This suggests that an electron-withdrawing group at this position may be favorable for activity.

Effect of Lipophilicity: The ethyl group at the 2-position of the phenyl ring in the parent compound (1a ) confers a degree of lipophilicity. Comparing its activity to the unsubstituted phenyl analogue (1e ) and other substituted analogues provides insights into the optimal lipophilicity for target engagement.

Electronic Effects: The introduction of an electron-donating methoxy group at the 4-position (Compound 1d ) led to a decrease in activity, further supporting the hypothesis that electron-withdrawing or halogen substituents on the N-aryl ring may be beneficial for the observed biological effects.

A comprehensive SAR study would involve the synthesis and evaluation of a larger and more diverse library of analogues. This would allow for a more detailed understanding of the electronic, steric, and hydrophobic requirements for optimal activity. Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop mathematical models that correlate the physicochemical properties of the compounds with their biological activities, further guiding the design of more potent analogues .

Future Research Directions and Translational Perspectives for N 2 Ethylphenyl 2 Oxo 2h Chromene 6 Sulfonamide

Exploration of Unconventional Therapeutic Targets

The coumarin-sulfonamide scaffold is a "privileged and pivotal template" known to interact with various biological targets. d-nb.info Initial research for many coumarin-sulfonamides has centered on well-established targets like carbonic anhydrases (CAs), particularly isoforms associated with cancer (hCA IX and XII) and glaucoma (hCA II). d-nb.infoacs.orgmdpi.com Future research should extend beyond these conventional targets to explore novel therapeutic avenues for N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide.

Potential unconventional targets include:

Kinases: Cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle, represent a promising target class. Dysregulation of CDKs is a hallmark of many cancers, and investigating the inhibitory potential of the compound against specific CDKs, such as CDK9, could unveil new anticancer mechanisms. nih.gov

Glutathione Transferases (GSTs): Specifically, the GST P1-1 isoform is overexpressed in many cancer types and contributes to multidrug resistance (MDR). Targeting hGSTP1-1 could not only exert direct cytotoxic effects but also sensitize cancer cells to existing chemotherapies. nih.gov

Apoptosis-Regulating Proteins: The parent compound, 2-oxo-2H-chromene-6-sulfonamide, has demonstrated pro-apoptotic properties by influencing proteins like annexin (B1180172) and those in the Bcl-2 family. biosynth.com A focused investigation into how the N-(2-ethylphenyl) substitution modifies this activity and its interaction with specific proteins in the apoptotic cascade (e.g., Bax, Bcl-2, caspases) is warranted. nih.gov

Enzymes in Neuroinflammation and Neurodegeneration: Given the anti-inflammatory properties of coumarins, exploring targets involved in neurodegenerative diseases, such as monoamine oxidases (MAOs) or acetylcholinesterase (AChE), could open doors for treating conditions like Alzheimer's or Parkinson's disease. d-nb.info

| Target Class | Specific Example | Therapeutic Area | Rationale |

|---|---|---|---|

| Kinases | Cyclin-dependent Kinase 9 (CDK9) | Oncology | Known target for coumarin (B35378) derivatives; involved in transcriptional regulation. nih.gov |

| Metabolic Enzymes | Glutathione Transferase P1-1 (GSTP1-1) | Oncology (MDR) | Inhibition can overcome resistance to chemotherapy. nih.gov |

| Apoptosis Regulators | Bcl-2 family proteins | Oncology | Modulation of apoptosis is a key anticancer strategy. nih.gov |

| Neuro-enzymes | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Related coumarin structures show inhibitory activity. d-nb.info |

Development of Advanced Synthetic Methodologies

To fully explore the structure-activity relationships (SAR) of this compound, the development of efficient and versatile synthetic methodologies is crucial. Current strategies often involve the coupling of a coumarin-6-sulfonyl chloride intermediate with the desired amine. bohrium.com

Future synthetic efforts could focus on:

One-Pot Reactions: Developing one-pot procedures that combine the synthesis of the coumarin scaffold and the formation of the sulfonamide linkage would streamline the production of analogues. researchgate.net Metal-free and environmentally benign approaches, for instance, using diboronic acid in water, could offer greener alternatives to traditional methods. researchgate.net

Combinatorial Chemistry: Employing combinatorial approaches to generate a library of derivatives by varying the substituent on the phenyl ring (beyond the 2-ethyl group) and modifying the coumarin core. This would enable a rapid and systematic exploration of the chemical space to identify compounds with improved potency and selectivity.

Flow Chemistry: Utilizing microreactor or flow chemistry technologies could allow for safer, more efficient, and scalable synthesis of the target compound and its derivatives, particularly for reactions that are hazardous or difficult to control in batch processes.

Novel Catalytic Systems: Exploring advanced catalytic systems, such as iron-catalyzed N-arylsulfonamide formation from nitroarenes, could provide novel and cost-effective routes to a wider range of analogues. organic-chemistry.org

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond identifying a single target and understand the compound's system-wide effects, an integration of multi-omics data is essential. This approach can provide a holistic view of the cellular response to this compound and help uncover its mechanism of action, identify biomarkers for efficacy, and predict potential off-target effects.

A multi-omics strategy would involve:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in response to treatment, identifying pathways that are significantly up- or down-regulated.

Proteomics: To study alterations in protein expression and post-translational modifications, confirming that changes at the transcript level translate to the functional protein level.

Metabolomics: To profile changes in small-molecule metabolites, providing a functional readout of the cellular state and identifying metabolic pathways perturbed by the compound.

For instance, studies on natural furanocoumarins have successfully used combined transcriptomic and metabolomic analyses to elucidate biosynthetic pathways and regulatory mechanisms. researchgate.net A similar approach for this compound in a relevant cell model (e.g., a cancer cell line) could reveal novel mechanisms and targets that would otherwise be missed by traditional hypothesis-driven research. researchgate.net

Development of Pre-clinical Proof-of-Concept Studies in Relevant Disease Models

Once promising in vitro activity is established, it is critical to evaluate the efficacy of this compound in preclinical disease models. The choice of model will be guided by the identified therapeutic targets and in vitro data.

Potential preclinical studies include:

Oncology Models: Should the compound show potent antiproliferative activity, studies in xenograft or patient-derived xenograft (PDX) models of human cancers (e.g., hepatocellular carcinoma, breast cancer, or colon cancer) would be the next logical step. nih.gov Key endpoints would include tumor growth inhibition, induction of apoptosis in vivo, and analysis of target engagement within the tumor tissue.

Inflammation Models: If anti-inflammatory properties are observed, efficacy could be tested in models such as carrageenan-induced paw edema in rodents to assess acute anti-inflammatory effects. researchgate.net

Toxicity and Safety Pharmacology: Early assessment of toxicity is crucial. Zebrafish larvae models offer a high-throughput method for initial in vivo toxicity screening, as they show a high degree of similarity in drug responses to humans. nih.gov These studies can provide data on lethal concentration (LC50) and identify potential organ-specific toxicities early in the development process. nih.gov

| Therapeutic Area | Disease Model | Primary Outcome Measures | Rationale |

|---|---|---|---|

| Oncology | HepG2 Xenograft in Nude Mice | Tumor volume, animal weight, target modulation (e.g., caspase-3 activation) | HepG2 cells are sensitive to related coumarin-6-sulfonamides. nih.gov |

| Inflammation | Carrageenan-Induced Paw Edema in Rats | Paw volume, inflammatory markers (e.g., COX-2 expression) | Standard model for evaluating acute anti-inflammatory agents. researchgate.net |

| Glaucoma | Animal Model of Ocular Hypertension | Intraocular pressure (IOP) reduction | Based on the known CA inhibitory activity of related sulfonamides. acs.org |

| General Toxicity | Zebrafish Larvae Development Assay | LC50, morphological defects, cardiotoxicity | Rapid in vivo screening for early safety assessment. nih.gov |

Strategies for Lead Optimization and Potency Improvement

Assuming this compound is identified as a promising "hit" or "lead" compound, a systematic lead optimization campaign will be necessary to enhance its drug-like properties. This iterative process aims to improve potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics. danaher.comresearchgate.net

Key optimization strategies include:

Structure-Activity Relationship (SAR) Analysis: As previously mentioned, synthesizing a focused library of analogues and evaluating their activity will be fundamental. This involves making systematic modifications to the molecule, such as altering the position and nature of the alkyl group on the phenyl ring, introducing substituents on the coumarin core, and modifying the sulfonamide linker. patsnap.com

Computational Modeling: In silico techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking can guide the design of new analogues. patsnap.com By building a computational model based on an initial set of active compounds, researchers can predict the activity of virtual compounds, prioritizing the synthesis of those most likely to succeed. researchgate.net

Bioisosteric Replacement: This medicinal chemistry technique involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, the ethyl group could be replaced with other small alkyl groups, a trifluoromethyl group, or a halogen to probe the steric and electronic requirements of the binding pocket. patsnap.com

Pharmacokinetic Optimization: Early in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability, plasma protein binding) should be conducted to identify potential liabilities. researchgate.net Structural modifications can then be made to address issues such as poor metabolic stability or low permeability.

| Strategy | Example Modification | Desired Outcome | Method of Evaluation |

|---|---|---|---|

| SAR-driven Synthesis | Vary substituent at the 2-position of the phenyl ring (e.g., H, CH3, Cl, OCH3) | Improve target potency and selectivity | In vitro enzyme/cell-based assays |

| Bioisosteric Replacement | Replace the ethyl group with a trifluoromethyl (CF3) group | Enhance metabolic stability and binding affinity | Liver microsome stability assay, binding assays |

| Scaffold Hopping | Replace the coumarin core with another heterocycle (e.g., quinolinone) | Discover novel intellectual property, improve ADME properties | Full in vitro profiling (potency, selectivity, ADME) |

| Computational Design | Use molecular docking to design a derivative with improved fit in the target's active site | Increase binding affinity and potency | Virtual screening, followed by synthesis and testing |

Q & A

Q. What are the common synthetic routes for N-(2-ethylphenyl)-2-oxo-2H-chromene-6-sulfonamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sulfonylation of a chromene precursor with a sulfonyl chloride derivative. A general approach includes:

- Step 1 : Preparation of the chromene-6-sulfonyl chloride intermediate via chlorosulfonation of 2-oxo-2H-chromene.

- Step 2 : Coupling with 2-ethylaniline under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

- Optimization : Reaction temperature (0–5°C for sulfonylation), stoichiometric ratios (excess amine to drive completion), and solvent choice (e.g., dichloromethane for solubility) are critical. Continuous monitoring via TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the sulfonamide linkage and chromene/aryl substituents. Key signals include downfield shifts for sulfonamide protons (~10–12 ppm) and carbonyl groups (~170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers or byproducts.

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding networks (see Advanced Q1) .

- Elemental Analysis : Ensures stoichiometric purity, particularly for nitrogen and sulfur content .

Q. What are the key challenges in crystallizing this compound?

Methodological Answer: Crystallization challenges arise from:

- Polymorphism : Competing hydrogen-bonding motifs (e.g., N–H⋯O vs. C–H⋯π interactions) can lead to multiple crystal forms. Slow evaporation from ethanol or acetonitrile is preferred to stabilize a single polymorph .

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) may disrupt hydrogen bonding, while ethanol/water mixtures enhance lattice stability .

- Temperature Control : Gradual cooling (0.5°C/hour) minimizes disorder in the sulfonamide moiety .

Advanced Research Questions

Q. How can SHELX programs be optimized for refining the crystal structure of this sulfonamide?

Methodological Answer:

- Data Collection : High-resolution (<1.0 Å) data reduces overfitting. Use synchrotron sources for weak sulfonamide S–O reflections .

- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters (ADPs) of the sulfonyl group to handle thermal motion. Use TWIN commands for twinned crystals .

- Hydrogen Bonding : Apply DFIX restraints for N–H⋯O distances (1.8–2.2 Å) and DANG for angular constraints (150–180°) based on Etter’s graph-set analysis .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. How can contradictions in hydrogen-bonding patterns across polymorphs be resolved?

Methodological Answer:

- Graph-Set Analysis : Classify hydrogen bonds into discrete (D), chains (C), or rings (R) using Etter’s formalism. Compare dominant motifs (e.g., vs. ) to explain stability differences .

- Energy Calculations : Use DFT (e.g., Gaussian) to compare lattice energies of polymorphs. Include dispersion corrections (D3-BJ) for weak C–H⋯π interactions .

- Dynamic Studies : Variable-temperature XRD or DSC identifies phase transitions driven by hydrogen-bond reorganization .

Q. What methodological approaches are used to analyze substituent effects on molecular conformation?

Methodological Answer:

- Torsion Angle Analysis : Compare C–S–N–C dihedral angles in derivatives (e.g., -67.0° in 2-methyl vs. -71.1° in 4-methyl analogs) to assess steric/electronic effects .

- Electrostatic Potential Maps : Generate via Merz-Kollman charges (e.g., in Gaussian) to visualize sulfonamide lone-pair orientation and aryl ring polarization .

- Crystallographic Database Mining : Use CSD entries (e.g., refcodes XOPBAW, KIGQOC) to correlate substituents with packing motifs .

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduces reaction time (20 minutes vs. 12 hours) and improves regioselectivity via controlled heating .

- Catalytic Methods : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling, reducing side reactions like sulfonate ester formation .

- Workup Strategies : Acid-base partitioning (e.g., NaHCO washes) removes unreacted sulfonyl chloride or aniline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.